![molecular formula C19H19N3OS B14260286 N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide CAS No. 365429-56-7](/img/structure/B14260286.png)
N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and phenyl rings via coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but differs in its overall framework and functional groups.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another compound with a pyridine ring, used in coordination chemistry and materials science.
Uniqueness
N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide stands out due to its combination of a thiazole ring with pyridine and phenyl rings, providing unique electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
365429-56-7 |
|---|---|
Molekularformel |
C19H19N3OS |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-[5-(2,6-dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3OS/c1-11-6-5-7-15(8-11)17-18(24-19(22-17)21-14(4)23)16-9-12(2)20-13(3)10-16/h5-10H,1-4H3,(H,21,22,23) |
InChI-Schlüssel |
SGHWRTXAJNWBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C)C3=CC(=NC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
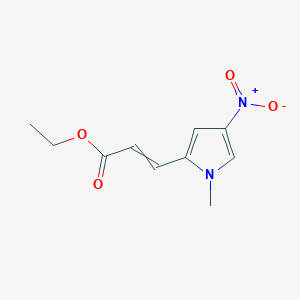

![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
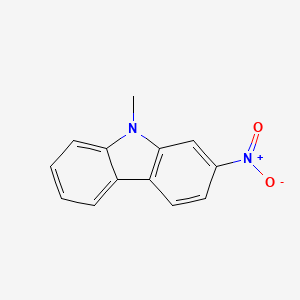
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
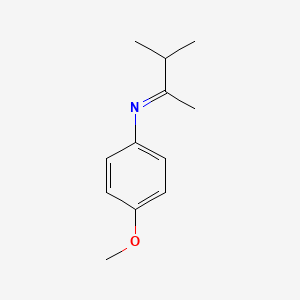
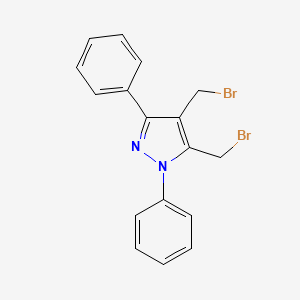
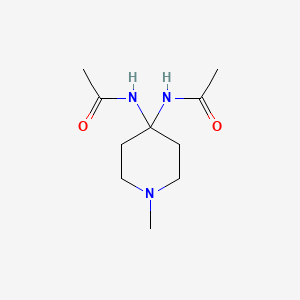
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
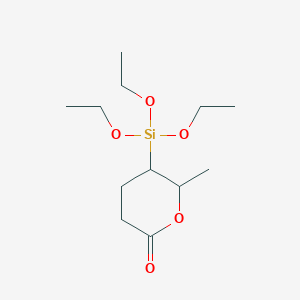
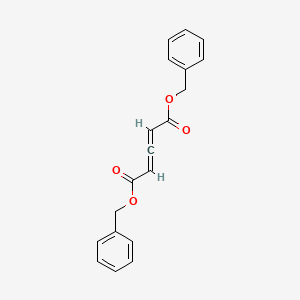
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
